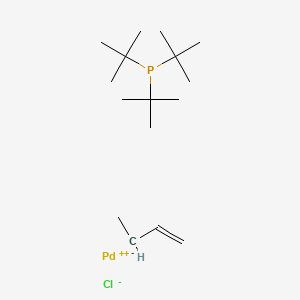

But-1-ene;palladium(2+);tritert-butylphosphane;chloride

Description

The compound “But-1-ene;palladium(2+);tritert-butylphosphane;chloride” is a palladium(II) complex coordinated with a tritert-butylphosphane ligand (P(t-Bu)₃), chloride counterions, and but-1-ene as an alkene ligand. This structure places it within the broader category of palladium-phosphine complexes, which are pivotal in catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings .

Properties

Molecular Formula |

C16H34ClPPd |

|---|---|

Molecular Weight |

399.3 g/mol |

IUPAC Name |

but-1-ene;palladium(2+);tritert-butylphosphane;chloride |

InChI |

InChI=1S/C12H27P.C4H7.ClH.Pd/c1-10(2,3)13(11(4,5)6)12(7,8)9;1-3-4-2;;/h1-9H3;3-4H,1H2,2H3;1H;/q;-1;;+2/p-1 |

InChI Key |

OSYVQMVMDNMXNI-UHFFFAOYSA-M |

Canonical SMILES |

C[CH-]C=C.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Cl-].[Pd+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) typically involves the reaction of tri-tert-butylphosphine with a palladium precursor in the presence of a crotyl ligand. One common method involves the use of a glovebox under an inert nitrogen atmosphere. The reaction mixture, containing tri-tert-butylphosphine and a palladium precursor, is stirred at room temperature for about 30 minutes .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of specialized equipment to maintain an inert atmosphere and precise temperature control is crucial to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Cross-Coupling Reactions

-

Suzuki Coupling : The complex facilitates aryl chloride coupling with arylboronic acids under mild conditions. For example, Pd/P(t-Bu)₃ systems enable reactions at room temperature, even with electron-deficient aryl chlorides .

-

Stille Coupling : The catalyst promotes the coupling of aryl chlorides with tin reagents, achieving high yields for sterically hindered substrates .

-

Heck Reaction : Effective for olefin couplings with aryl chlorides, demonstrating tolerance to diverse functional groups .

C–H Bond Activation

Palladium(I) complexes with tri-tert-butylphosphane exhibit unique reactivity in C–H bond activation, involving a radical rebound mechanism . Computational studies reveal that:

-

H-atom transfer from the substrate to the metal center occurs, forming a metal-carbon bond.

-

Rebound steps generate intermediate hydride species, which decompose to form products .

General Catalytic Cycle

The palladium complex participates in a two-electron catalytic cycle , where oxidative addition, transmetallation, and reductive elimination steps are critical. For cross-coupling reactions:

-

Oxidative Addition : Palladium(0) inserts into the C–Cl bond of aryl chlorides.

-

Transmetallation : Exchange with organometallic partners (e.g., boronic acids).

-

Reductive Elimination : Forms the C–C bond and regenerates the catalyst .

Radical-Mediated Pathways

In C–H activation, the palladium(I) species acts as a single-electron transfer agent , enabling:

-

H-atom abstraction from substrates, forming C-centered radicals.

-

Recombination with the metal center to form organopalladium intermediates .

Ligand Effects

The tri-tert-butylphosphane ligand’s steric bulk and electron-donating properties enhance catalytic selectivity and stability. Comparisons with other ligands include:

Metal Center Comparisons

Palladium(I) vs. platinum(I) complexes show distinct behaviors in C–H activation:

| Property | Pd(I) | Pt(I) |

|---|---|---|

| Stability in THF | More stable | Less stable |

| ΔG‡ (HAT) | +13.0 kcal·mol⁻¹ (t-Bu ligand) | –1.4 kcal·mol⁻¹ (t-Bu ligand) |

| Product Selectivity | Higher for C–H activation | Lower for C–H activation |

Thermodynamic Data for C–H Bond Activation

From computational studies of palladium(I) complexes:

| Parameter | Pd(t-Bu) | Pt(t-Bu) |

|---|---|---|

| ΔG‡ (HAT) | +13.0 | –1.4 |

| ΔG rxn | –6.7 | –21.0 |

| Metal-Radical Bond Length (Å) | 3.38 | 3.25 |

(Data adapted from DFT calculations at B2PLYP-D3(BJ) level)

Yield and Selectivity in Cross-Coupling

Scientific Research Applications

Chemistry: Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) is widely used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions . These reactions are essential for forming carbon-carbon bonds in organic synthesis.

Biology and Medicine: While its direct applications in biology and medicine are less documented, the compound’s role in synthesizing complex organic molecules can indirectly contribute to the development of pharmaceuticals and biologically active compounds .

Industry: In the industrial sector, this palladium complex is used in the production of fine chemicals and advanced materials. Its catalytic properties make it valuable in processes that require high efficiency and selectivity .

Mechanism of Action

The mechanism of action for Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) primarily involves its role as a catalyst in various organic reactions. The palladium center facilitates the formation and breaking of chemical bonds through oxidative addition, transmetalation, and reductive elimination steps . These steps are crucial in cross-coupling reactions, where the palladium complex helps to form new carbon-carbon bonds .

Comparison with Similar Compounds

Ligand Effects: Tritert-butylphosphane vs. Triphenylphosphine

A key distinction lies in the ligand architecture. Tritert-butylphosphane (P(t-Bu)₃) is significantly bulkier and more electron-donating than triphenylphosphine (PPh₃) , which is commonly used in complexes like bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) .

- Steric Effects : The tert-butyl groups in P(t-Bu)₃ create a crowded coordination environment, reducing unwanted side reactions (e.g., ligand dissociation or oxidative addition) and enhancing stability under high-temperature conditions .

Example : In Suzuki-Miyaura couplings, PdCl₂(PPh₃)₂ operates efficiently under mild conditions (e.g., 100°C in DME/water), whereas the tritert-butylphosphane analog may require optimized conditions to balance steric limitations .

Oxidation State and Catalytic Activity

The compound features Pd(II) , contrasting with Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) .

- Pd(II) Complexes : Typically serve as pre-catalysts requiring reduction to Pd(0) for catalytic cycles. The chloride ligands in PdCl₂(P(t-Bu)₃)₂ may act as leaving groups during activation .

- Pd(0) Complexes : Directly participate in oxidative addition steps. For example, Pd(PPh₃)₄ is widely used in Heck reactions but is more sensitive to air and moisture compared to Pd(II) precursors .

Counterion and Solubility

The chloride counterion in the compound influences solubility and reactivity. Compared to acetate -based palladium complexes (e.g., palladium(II) acetate), chloride-containing complexes are less polar and may exhibit lower solubility in polar solvents like water. However, the tritert-butylphosphane ligand’s hydrophobicity could enhance solubility in organic solvents (e.g., toluene or DME) .

Catalytic Performance in Cross-Coupling Reactions

Table 1: Comparison of Catalytic Properties

Biological Activity

The compound But-1-ene; palladium(2+); tri-tert-butylphosphane; chloride represents a significant area of study in organometallic chemistry, particularly due to its applications in catalysis and potential biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The compound consists of a palladium center coordinated to tri-tert-butylphosphine (P(t-Bu)₃) and an alkene (but-1-ene), with chloride as a counterion. The bulky nature of tri-tert-butylphosphine influences the reactivity and selectivity of palladium in various reactions, including cross-coupling reactions and potential biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of phosphonium salts derived from tri-tert-butylphosphine. These compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that tri-tert-butylphosphonium salts showed high activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The structure-activity relationship indicated that the length of the alkyl chain significantly affects antimicrobial potency .

- Mechanisms of Action : The mechanism by which these phosphonium salts exert their antimicrobial effects involves disruption of microbial cell membranes, leading to cell lysis. This is attributed to the cationic nature of the phosphonium salts, which interact with negatively charged components of bacterial membranes .

Cytotoxicity Studies

While the antimicrobial properties are promising, it is crucial to assess the cytotoxicity of these compounds to ensure safety for potential therapeutic applications.

Findings

- Cytotoxicity Assessment : Research indicates that certain sterically hindered phosphonium salts exhibit low cytotoxicity against normal human cells while maintaining high antimicrobial activity. This balance is critical for developing effective biocides that do not harm human cells .

- Hemolytic Activity : The hemolytic properties were evaluated using human red blood cells, revealing that some compounds have minimal hemolytic activity, further supporting their potential as safe antimicrobial agents .

Catalytic Activity and Biological Implications

The palladium component in this compound plays a vital role in catalyzing various reactions, including Suzuki cross-coupling reactions. The ability to utilize aryl chlorides as substrates offers an economical advantage in synthetic organic chemistry.

Research Highlights

- Catalytic Efficiency : Studies have shown that Pd/P(t-Bu)₃ systems can effectively catalyze reactions at room temperature, enhancing the accessibility of complex organic molecules for pharmaceutical applications .

- Potential for Drug Development : The dual functionality of this compound as both a catalyst and an antimicrobial agent opens avenues for developing new therapeutic agents that harness palladium's catalytic properties alongside its biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing palladium complexes with tri-tert-butylphosphine and but-1-ene ligands?

- Methodological Answer : The synthesis typically involves reacting palladium chloride (PdCl₂) with tri-tert-butylphosphine (P(t-Bu)₃) and but-1-ene under inert conditions. A common approach is to use a PdCl₂ precursor in a coordinating solvent (e.g., THF or dichloromethane) and sequentially add P(t-Bu)₃ and but-1-ene. Ligand exchange occurs, forming a η² or η³ coordination complex. Strict exclusion of moisture and oxygen is critical due to the air sensitivity of P(t-Bu)₃ .

- Table 1 : Key Reaction Parameters

| Component | Role | Stoichiometry | Conditions |

|---|---|---|---|

| PdCl₂ | Palladium source | 1 equiv | Anhydrous, N₂ atmosphere |

| P(t-Bu)₃ | Ligand | 2-4 equiv | Low temperature (0–25°C) |

| But-1-ene | Co-ligand/Substrate | Excess | Stirring, 1–24 hours |

Q. Which spectroscopic techniques are effective for characterizing this palladium complex?

- Methodological Answer :

- ³¹P NMR : Identifies phosphine ligand coordination shifts. Free P(t-Bu)₃ resonates at ~60 ppm, while coordinated ligands shift upfield (e.g., 30–40 ppm) .

- ¹H/¹³C NMR : But-1-ene protons show distinct splitting patterns (e.g., allylic coupling) in η² coordination.

- X-ray Crystallography : Resolves ligand geometry and bond lengths (Pd–P: ~2.3 Å; Pd–Cl: ~2.3 Å) .

- Elemental Analysis : Confirms stoichiometry (C, H, P, Cl, Pd) .

Q. What is the role of tri-tert-butylphosphine in stabilizing the palladium complex?

- Answer : The bulky tert-butyl groups prevent ligand dissociation, enhance oxidative addition kinetics in cross-coupling reactions, and reduce undesired side reactions (e.g., β-hydride elimination). This steric bulk also improves thermal stability compared to smaller phosphines like PPh₃ .

Advanced Research Questions

Q. How can researchers resolve discrepancies in catalytic activity reported for similar palladium complexes?

- Methodological Answer : Discrepancies often arise from subtle differences in:

- Ligand Ratios : Excess P(t-Bu)₃ may inhibit catalysis by saturating coordination sites.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, while non-polar solvents favor neutral pathways.

- Precatalyst Activation : Some protocols require in situ reduction (e.g., with H₂ or CO) to generate Pd(0) species .

Q. What experimental strategies elucidate the role of but-1-ene geometry in catalytic intermediates?

- Answer :

- Variable-Temperature NMR : Monitors dynamic ligand exchange (e.g., η² ↔ η³ but-1-ene coordination) .

- Isotopic Labeling : Use deuterated but-1-ene (C₄D₈) to track regioselectivity in allylic substitution reactions.

- Computational Modeling : DFT calculations predict transition-state geometries and electronic effects of ligand orientation .

Q. How can contradictory data on catalyst decomposition pathways be reconciled?

- Answer : Decomposition may occur via:

- Oxidative Degradation : Pd(0) formation under reducing conditions, detectable via black Pd precipitate .

- Ligand Oxidation : P(t-Bu)₃ → phosphine oxide, identifiable by ³¹P NMR (sharp peak at ~25 ppm).

- Mitigation : Add stabilizing agents (e.g., silver salts to scavenge chloride) or use lower temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.